Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propanoate backbone with a hydroxy group and a substituted phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 3,4-dichlorophenylmethanol with a suitable methylating agent to introduce the methoxy group. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired phenyl ring structure .
The final step involves the esterification of the phenyl ring with ethyl 3-hydroxypropanoate under acidic conditions to yield the target compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3,4-dichlorophenylglyoxylate: Similar in structure but lacks the methoxy and methyl groups.
Ethyl 3,4-dihydroxycinnamate: Contains a hydroxy group on the phenyl ring instead of the methoxy group.
Ethyl 3,4-dimethylbenzoate: Features methyl groups on the phenyl ring instead of chlorine atoms.
Properties
Molecular Formula |
C19H20Cl2O4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-24-19(23)10-17(22)14-5-7-18(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,17,22H,3,10-11H2,1-2H3 |
InChI Key |
HTIHABNPYXJQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.